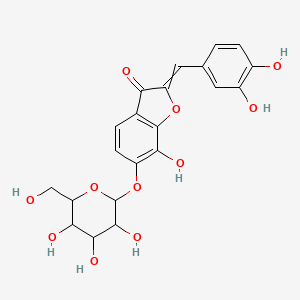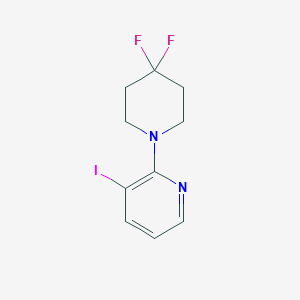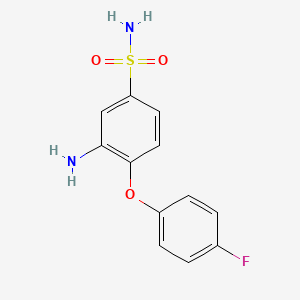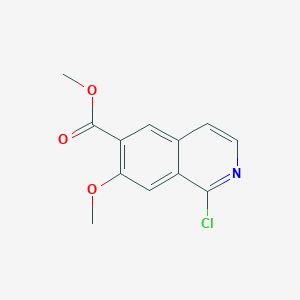
Maritimein with hplc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Maritimein is a naturally occurring flavonoid compound with the molecular formula C21H20O11 and a molecular weight of 448.38 g/mol . It is known for its various biological activities and is often used in scientific research. High-Performance Liquid Chromatography (HPLC) is a technique used to purify and analyze Maritimein, ensuring its high purity and quality for research purposes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Maritimein can be synthesized through various chemical reactions involving precursor flavonoids. The synthetic routes typically involve the use of reagents such as acetic anhydride, sodium acetate, and methanol under controlled conditions. The reaction conditions often include refluxing the mixture at elevated temperatures for several hours to achieve the desired product .
Industrial Production Methods
In industrial settings, Maritimein is often isolated from natural sources using preparative high-performance liquid chromatography (HPLC). This method involves the extraction of Maritimein from plant materials, followed by purification using HPLC techniques. The process ensures high purity and yield of the compound, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Maritimein undergoes several types of chemical reactions, including:
Oxidation: Maritimein can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert Maritimein into its reduced forms.
Substitution: Maritimein can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of Maritimein, which can have different biological activities and properties.
Applications De Recherche Scientifique
Maritimein has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Used in the development of natural health products and supplements due to its beneficial properties.
Mécanisme D'action
The mechanism of action of Maritimein involves its interaction with various molecular targets and pathways. Maritimein exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation. The compound’s antioxidant properties help neutralize free radicals, reducing oxidative damage in cells .
Comparaison Avec Des Composés Similaires
Maritimein is often compared with other flavonoids such as quercetin, kaempferol, and myricetin. While these compounds share similar structures and biological activities, Maritimein is unique in its specific molecular interactions and potency. For example:
Quercetin: Known for its strong antioxidant properties but differs in its molecular targets.
Kaempferol: Similar anti-inflammatory effects but varies in its bioavailability and metabolism.
Myricetin: Shares antioxidant properties but has different pharmacokinetic profiles.
Conclusion
Maritimein is a versatile compound with significant potential in various scientific research fields. Its unique properties and interactions make it a valuable subject of study for developing new therapeutic agents and understanding biological processes.
Propriétés
IUPAC Name |
2-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O11/c22-7-14-16(26)18(28)19(29)21(32-14)31-12-4-2-9-15(25)13(30-20(9)17(12)27)6-8-1-3-10(23)11(24)5-8/h1-6,14,16,18-19,21-24,26-29H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRURBPRFQUYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=C2C(=O)C3=C(O2)C(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![sodium;1-(7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)pyrimidine-2,4-dione](/img/structure/B13719227.png)
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)

![Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)




![6-Bromo-2-hydroxy-3-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B13719260.png)


